Home > Products > Screening Compounds P139290 > 5-Amino-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide
5-Amino-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide - 443113-22-2

5-Amino-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide

Catalog Number: EVT-1806609
CAS Number: 443113-22-2
Molecular Formula: C11H13N5O
Molecular Weight: 231.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-Amino-1H-1,2,3-triazole-4-carboxamide

  • Compound Description: This compound serves as a core scaffold for developing inhibitors of the bacterial SOS response, specifically targeting the RecA-mediated auto-proteolysis of Escherichia coli LexA []. This response is crucial for bacteria to combat DNA damage, and inhibiting it can enhance antibiotic efficacy and slow down resistance development [].

5-Amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide

  • Compound Description: This molecule represents another scaffold derived from the high-throughput screening efforts aimed at identifying inhibitors of the bacterial SOS response []. Similar to the core structure, this scaffold also demonstrates activity against RecA-mediated LexA auto-proteolysis [].

5-Amino-1-(4-(4-chlorobenzoyl)-3,5-dichlorobenzyl)-1,2,3-triazole-4-carboxamide

  • Compound Description: This compound, often referred to as CAI, acts as a calcium influx inhibitor and displays cytostatic properties []. Currently in Phase I clinical trials, it is being investigated for its potential in treating refractory cancer [].

1-Aryl-5-methyl-N-(5-methylisoxazol-3-yl)-1H-1,2,3-triazole-4-carboxamides

  • Compound Description: These compounds are products of a specific reaction pathway involving 1-aryl-1H-1,2,3-triazole-4-carbonyl chlorides and 3-amino-5-methylisoxazole []. Notably, these compounds do not undergo further Boulton-Katritzky rearrangement [], a chemical transformation that can significantly alter a compound's structure and properties.
Overview

5-Amino-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, which is characterized by a five-membered ring containing three nitrogen atoms. This compound's unique structure allows it to exhibit various biological activities, making it a subject of interest in medicinal chemistry and drug development. The synthesis and characterization of such compounds are crucial for understanding their potential applications in pharmaceuticals.

Source

The compound can be synthesized through various chemical methodologies that involve the cycloaddition of azides and alkynes, among other strategies. Research articles and reviews in scientific journals provide insights into its synthesis, properties, and applications .

Classification

5-Amino-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is classified as an organic compound and specifically as a triazole derivative. Triazoles are known for their role in pharmacology due to their ability to act as antifungal, antibacterial, and anticancer agents.

Synthesis Analysis

Methods

The synthesis of 5-amino-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide can be achieved using several methods. One common approach involves the [3+2] cycloaddition reaction between azides and alkynes. This method is advantageous due to its simplicity and the ability to produce various derivatives with high yields.

Technical Details

The synthesis typically involves:

  • Reactants: Azide (e.g., 3,5-dimethylphenyl azide) and alkyne (e.g., propargyl amine).
  • Catalysts: Copper(I) salts are often used to facilitate the reaction.
  • Conditions: The reaction is usually conducted under mild conditions (room temperature or slightly elevated temperatures) in a solvent such as dimethyl sulfoxide or water.

The purification of the product can be accomplished through techniques like high-performance liquid chromatography or recrystallization .

Molecular Structure Analysis

Structure

The molecular structure of 5-amino-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide features:

  • A triazole ring with three nitrogen atoms.
  • An amino group at the 5-position.
  • A carboxamide functional group at the 4-position.
  • A dimethylphenyl substituent at the 1-position.

Data

The molecular formula is C12H14N4OC_{12}H_{14}N_{4}O, and its molecular weight is approximately 234.27 g/mol. The compound exhibits distinct spectral characteristics in nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy that confirm its structure .

Chemical Reactions Analysis

Reactions

5-Amino-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions:

  • Nucleophilic substitutions, where the amino group can act as a nucleophile.
  • Condensation reactions, particularly with carbonyl compounds.

Technical Details

In synthetic applications, this compound can be modified to create derivatives that enhance biological activity or alter solubility profiles. Reaction conditions such as temperature and solvent choice significantly influence yields and product purity .

Mechanism of Action

Process

The mechanism of action for compounds like 5-amino-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide often involves interaction with biological targets such as enzymes or receptors. The triazole moiety can participate in hydrogen bonding with active sites on proteins or nucleic acids.

Data

Studies have shown that triazoles can inhibit certain enzymes involved in fungal cell wall synthesis or cancer cell proliferation pathways. The specific interactions depend on the compound's structural features and the target's characteristics .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature.

Relevant Data or Analyses

Thermal analysis techniques such as differential scanning calorimetry may provide insights into thermal stability and phase transitions .

Applications

Scientific Uses

5-Amino-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide has potential applications in:

  • Pharmaceutical Development: As a scaffold for designing new antimicrobial or anticancer agents.
  • Agricultural Chemistry: Potential use as fungicides due to its triazole moiety.

Research continues to explore its efficacy and safety profiles in various biological contexts .

Introduction to 1,2,3-Triazole-4-Carboxamide Scaffolds in Drug Discovery

Role of 1,2,3-Triazole Derivatives in Addressing Antimicrobial Resistance

Antimicrobial resistance (AMR) is a global health crisis, rendering once-effective treatments obsolete and threatening modern medicine. 1,2,3-Triazole derivatives, particularly carboxamide-functionalized variants, offer distinct advantages in combating AMR through novel mechanisms of action that bypass existing resistance pathways. A key strategy involves targeting bacterial stress response systems, such as the SOS response – a DNA damage repair pathway implicated in antibiotic-induced mutagenesis and resistance development. The 5-amino-1,2,3-triazole-4-carboxamide scaffold has shown promise as a core structure for inhibiting the RecA-mediated auto-proteolysis of LexA, the master repressor of the SOS response [4]. Inhibition of this key step prevents derepression of error-prone DNA repair polymerases and other factors that facilitate resistance evolution. Compounds like 5-Amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide (Compound 14) exhibit potent inhibition (IC₅₀ = 9 ± 1 µM) of E. coli LexA cleavage in vitro [4]. Furthermore, optimization efforts within this scaffold have yielded analogs with cross-species activity, including against Pseudomonas aeruginosa LexA, demonstrating the potential for broad-spectrum DISARMERs (Drugs to Inhibit SOS Activation to Repress Mechanisms Enabling Resistance) [4]. Beyond SOS inhibition, 1,2,3-triazole-4-carboxamides exhibit direct antimicrobial effects against resistant pathogens. For instance, specific 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides demonstrate potent activity against Gram-positive Staphylococcus aureus [2], suggesting potential mechanisms involving disruption of cell wall synthesis, membrane integrity, or essential enzymes not targeted by current frontline antibiotics.

Table 1: Mechanisms of 1,2,3-Triazole-4-Carboxamides in Combating AMR

Mechanism of ActionExample Compound/ScaffoldKey FindingReference
SOS Response Inhibition5-Amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide (Compound 14)IC₅₀ = 9 µM against E. coli LexA cleavage; Reduces resistance emergence in vivo [4]
Direct Antibacterial (Gram+)5-Methyl-1H-1,2,3-triazole-4-carboxamides (e.g., 4d, 4l, 4r)Potent activity against Staphylococcus aureus; Structure-activity dependent on aryl substitution pattern [2]
Biofilm DisruptionN-Coumaroyl-tyramine analog (Triazole-4-carboxamide C)Inhibits biofilm formation in Pseudoalteromonas ulvae (EC₅₀ ~11 µM) without affecting growth at 100 µM [2]
Broad-Spectrum PotentialOptimized 5-Amino-1,2,3-triazole-4-carboxamidesDemonstrated activity against diverse pathogens (E. coli, P. aeruginosa, fungal strains) in library screening [2] [4]

Historical Development of 5-Amino-1,2,3-Triazole-4-Carboxamides as Bioactive Agents

The discovery and optimization of the 5-amino-1,2,3-triazole-4-carboxamide (ATC) series as potent antiparasitic agents, particularly against Trypanosoma cruzi (the causative agent of Chagas disease), exemplify a successful phenotypic screening to lead optimization campaign. The journey began with the screening of a ~15,600-compound diversity library against intracellular T. cruzi amastigotes in VERO host cells. Initial hits were prioritized based on potency (pEC₅₀ > 6), cellular ligand efficiency (LE > 0.25), selectivity (>100-fold over VERO and HepG2 cells), and calculated lipophilicity (cLogD < 3) [1]. The ATC core (e.g., initial hit Compound 3) emerged as a highly novel chemotype with minimal precedent in medicinal chemistry, offering a promising starting point devoid of prior intellectual property constraints around established triazole drug classes like the antifungal 1,2,4-triazoles.

Early structure-activity relationship (SAR) studies revealed the critical importance of the core pharmacophore. Modifications such as replacing the 5-amino group with H, Me, Cl, or NMe₂, or replacing the central triazole ring with imidazole or pyrazole, led to complete loss of activity. This suggested the intramolecular hydrogen bond between the 5-NH₂ and the carboxamide carbonyl, and/or specific interactions made by the NH₂ group, are essential for maintaining the bioactive conformation or target binding [1]. Optimization therefore focused on peripheral substituents. Significant improvements in potency were achieved by modifying the N1-benzyl group. Replacing the initial hit's para-thiomethyl (SMe) substituent with larger hydrophobic groups like isopropyl (Compound 11, pEC₅₀ = 7.4), cyclopropyl (Compound 12), -OCF₃ (Compound 13), or tert-butyl-α-methylbenzyl (Compound 15) yielded 10-fold or greater increases in potency, suggesting occupation of a hydrophobic binding pocket [1]. Crucially, these modifications also addressed the poor metabolic stability of the initial hit, which was rapidly oxidized on the benzyl ring to inactive sulfoxides and further metabolites. Synthetic accessibility was key to rapid SAR exploration. Efficient routes included the base-mediated cyclization of an azide with an α-cyano amide or Lewis acid (AlMe₃) catalyzed amination of the corresponding ethyl ester precursor, both derived from readily accessible azide intermediates [1] [8]. This modular synthesis facilitated the rapid generation of analogs for profiling potency, solubility, metabolic stability, and ultimately, in vivo efficacy in Chagas disease models. This optimization pathway directly enabled the development of derivatives like 5-Amino-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide, where the 3,5-dimethylphenyl group represents a strategic choice balancing potency, stability, and physicochemical properties.

Table 2: Key Milestones in 5-Amino-1,2,3-Triazole-4-Carboxamide (ATC) Development

StageKey AdvancementImpactReference
Hit DiscoveryPhenotypic HTS of ~15,600 compounds against intracellular T. cruzi; Identification of ATC core (Compound 3)Discovery of novel, potent (sub-µM), selective, ligand-efficient hit series with favorable cLogD [1]
SAR Elucidation (Core)Demonstration of core sensitivity: 5-NH₂ essential; Triazole ring essential; Intramolecular H-bond likely criticalDefined non-modifiable core pharmacophore; Focused optimization on peripheral substituents [1]
SAR Optimization (N1-Benzyl)Identification of para-hydrophobic substituents (e.g., iPr, Cyclopropyl, OCF₃, t-Bu-CH(Me)Ph)10-100x potency increase; Improved metabolic stability over initial hit (e.g., replacing SMe) [1]
Synthetic MethodologyBase-mediated cyclization (NaOEt) or Cs₂CO₃-catalyzed cycloaddition in DMSO/H₂OEfficient, modular synthesis enabling rapid analog generation; Access to diverse N1-aryl/alkyl and C4-carboxamide derivatives [1] [4] [8]
Lead ProgressionMitigation of Ames & hERG liabilities; Identification of candidates with significant in vivo parasite burden reductionTranslation of in vitro potency and improved DMPK properties to in vivo efficacy in mouse Chagas model [1]

Global Health Relevance: Targeting Neglected Tropical Diseases

Neglected Tropical Diseases (NTDs) impose a devastating health and socioeconomic burden on over 1 billion people globally, predominantly affecting impoverished communities in tropical and subtropical regions with limited access to healthcare, clean water, and sanitation [7] [9]. Chagas disease (American trypanosomiasis), caused by Trypanosoma cruzi, stands as a prime example, affecting an estimated 6-7 million people worldwide. It is a leading cause of infectious cardiomyopathy and heart failure in endemic regions of Latin America and, due to migration, an emerging concern in non-endemic countries like the US, Spain, and Australia [1] [6] [7]. Current therapeutic options, benznidazole (Bz) and nifurtimox, introduced over 50 years ago, suffer from significant limitations: severe side effects leading to treatment discontinuation, variable efficacy against different T. cruzi strains, reduced efficacy in the chronic phase of the disease, and lack of proven ability to prevent cardiac clinical deterioration long-term [1] [6]. The urgent need for safer, more effective treatments is starkly highlighted by the clinical failure of repurposed antifungal triazoles (posaconazole, fosravuconazole) as monotherapies for chronic Chagas disease, despite promising preclinical results [6].

The 5-amino-1,2,3-triazole-4-carboxamide (ATC) scaffold, exemplified by 5-Amino-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide, represents a promising new chemotype specifically discovered and optimized for activity against T. cruzi through phenotypic screening. This scaffold offers several advantages relevant to NTD drug discovery:

  • Novel Mechanism: Emerging from unbiased phenotypic screening, the ATC series likely acts via a mechanism distinct from nitroheterocyclics (Bz, NFX) and CYP51 inhibitors (antifungal triazoles), potentially circumventing inherent resistance or lack of efficacy seen with these classes [1] [6].
  • Potency: Optimized ATC derivatives demonstrate potent in vitro activity against both the extracellular trypomastigote form (IC₅₀ values as low as 0.21 µM, >100x more potent than Bz) and the clinically relevant intracellular amastigote form (IC₅₀ ≤ 6.20 µM) of T. cruzi [6].
  • Translational Models: Crucially, promising ATC derivatives, including analogs of the dimethylphenyl compound, show significant reduction of parasite burden not only in standard 2D cell cultures but also in more physiologically relevant 3D cardiac spheroid models. This demonstrates effective drug diffusion and activity within tissue-like environments mimicking the primary organ affected in Chagas disease [6].
  • Drug-like Properties: Optimization efforts within the ATC series explicitly targeted improvements in aqueous solubility and metabolic stability, leading to compounds with suitable oral exposure profiles for in vivo efficacy testing, a critical hurdle for NTD drug candidates [1].
  • Combination Potential: Isobologram analysis indicates additive interactions when certain 1,2,3-triazole analogs are combined with benznidazole in vitro, suggesting potential for combination therapies to enhance efficacy and/or overcome resistance [6].

Beyond Chagas disease, the 1,2,3-triazole-4-carboxamide scaffold shows broader potential against other NTDs. Derivatives exhibit promising activity against Leishmania spp. (causing leishmaniasis) [5], and specific analogs demonstrate potent antibacterial effects against pathogens like Staphylococcus aureus [2], which can cause secondary infections or be problematic in NTD-endemic settings. The scaffold's versatility and proven capacity for optimization against kinetoplastid parasites underscore its global health relevance.

Table 3: NTD Burden and Potential of 5-Amino-1,2,3-Triazole-4-Carboxamides

Neglected Tropical DiseaseGlobal Burden (Key Statistic)Current Treatment LimitationsTriazole-4-Carboxamide Potential (Example)Reference
Chagas Disease~6-7 million infected; Leading cause of infectious cardiomyopathy in LatAm; ~10,000 deaths/yearBzn/Nfx: Toxicity, variable efficacy (esp. chronic phase), no prevention of cardiomyopathy progressionPotent trypanocidal activity (trypo IC₅₀ 0.21-2.28 µM; amastigote IC₅₀ ≤6.20 µM); Efficacy in 3D cardiac spheroids [1] [6] [7]
Leishmaniasis~1 million new cases/year; Causes disfigurement (CL), fatal if untreated (VL)Antimonials: Toxic, resistance; Miltefosine: Teratogenic, resistance emergingScaffold activity reported vs. Leishmania spp.; Potential for targeting parasite-specific pathways [3] [5]
Soil-Transmitted Helminths~1.5 billion infected globally; Contributes to malnutrition, anemiaAlbendazole/Mebendazole: Variable efficacy against species like hookworm; Emerging resistance concernsLimited direct data; Potential for novel anthelmintics or targeting co-infections [7] [9]
Bacterial NTDs (e.g., Buruli Ulcer)Severe skin, bone lesions; Requires long ABX + surgeryRifampin/Clarithromycin: Long courses (8+wks); Streptomycin: OtotoxicDemonstrated antibacterial activity of related triazole-4-carboxamides against relevant pathogens (e.g., S. aureus) [2] [7]

Properties

CAS Number

443113-22-2

Product Name

5-Amino-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide

IUPAC Name

5-amino-1-(3,5-dimethylphenyl)triazole-4-carboxamide

Molecular Formula

C11H13N5O

Molecular Weight

231.25 g/mol

InChI

InChI=1S/C11H13N5O/c1-6-3-7(2)5-8(4-6)16-10(12)9(11(13)17)14-15-16/h3-5H,12H2,1-2H3,(H2,13,17)

InChI Key

OKGQTCLOZRLKJW-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)N2C(=C(N=N2)C(=O)N)N)C

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=C(N=N2)C(=O)N)N)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.